N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine
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Overview
Description
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine typically involves the reaction of 7-hydroxy-4-methylcoumarin with D-phenylalanine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an anticoagulant and anticancer agent.
Industry: Used in the development of new materials and as a fluorescent probe in analytical chemistry
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit the enzyme thrombin, which plays a key role in blood clotting. The compound may also interact with other enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
Umbelliferone: A naturally occurring coumarin with antimicrobial properties
Uniqueness
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine is unique due to its specific structure, which combines the coumarin moiety with D-phenylalanine. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H19NO5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H19NO5/c1-12-9-18(23)26-19-14(12)7-8-17(22)15(19)11-21-16(20(24)25)10-13-5-3-2-4-6-13/h2-9,16,21-22H,10-11H2,1H3,(H,24,25)/t16-/m1/s1 |
InChI Key |
MRUNGDSDRLASQM-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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